5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N2O3S/c1-2-27(14-15-6-4-3-5-7-15)31(29,30)17-9-11-20(24)18(13-17)22(28)26-16-8-10-21(25)19(23)12-16/h3-13H,2,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXINXGPWLJGVIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl(ethyl)sulfamoyl intermediate, which can be achieved through the reaction of benzyl chloride with ethylamine, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The resulting sulfonamide is then coupled with 3-chloro-4-fluoroaniline through an amide bond formation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). Finally, the 2-fluorobenzoyl chloride is introduced to complete the synthesis under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, the presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Key Differences :
- Substitutions on the sulfamoyl group (e.g., cyclohexyl in LMM11) may alter hydrophobicity and membrane permeability.
K781-8335: N-(3-chloro-4-fluorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide
| Feature | Target Compound | K781-8335 |
|---|---|---|
| Molecular Formula | C₂₂H₁₈ClF₂N₂O₃S | C₂₁H₁₇ClF₂N₂O₃S |
| Sulfamoyl Group | Benzyl(ethyl) | (4-Methylphenyl)methyl |
| Substituents | 3-Chloro-4-fluorophenyl | None on oxadiazole (if present) |
BB06379: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
| Feature | Target Compound | BB06379 |
|---|---|---|
| Core Structure | Benzamide | 1,3,4-Oxadiazole-linked benzamide |
| Substituent | 3-Chloro-4-fluorophenyl | 5-Chlorothiophen-2-yl |
| Molecular Weight | 478.9 g/mol | 502.99 g/mol |
Key Differences :
Y031-0425: N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-fluorobenzamide
| Feature | Target Compound | Y031-0425 |
|---|---|---|
| Sulfamoyl Group | Benzyl(ethyl) | Benzyl(methyl) |
| Substituent | 3-Chloro-4-fluorophenyl | None (simple phenyl) |
Key Differences :
- Methyl vs. ethyl on the sulfamoyl group: Ethyl may increase lipophilicity, affecting tissue distribution.
- Absence of chloro/fluoro substituents in Y031-0425 likely reduces target affinity compared to the halogen-rich target compound .
Structural and Functional Implications
Sulfamoyl Group Variations
- Benzyl(methyl) (LMM5, Y031-0425): Lower lipophilicity may reduce tissue retention.
- Cyclohexyl(ethyl) (LMM11): Increased hydrophobicity could enhance CNS penetration but risk off-target effects.
Halogenation Patterns
Oxadiazole vs. Benzamide Cores
- Oxadiazole-containing analogs (LMM5, LMM11, BB06379): Exhibit rigid structures favoring entropy-driven binding but may suffer from metabolic instability.
- Benzamide-based target : Flexibility allows conformational adaptation to target proteins, as suggested by Glide docking studies .
Biological Activity
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a complex organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfamoyl group , a 3-chloro-4-fluorophenyl group , and a 2-fluorobenzamide moiety . These components contribute to its diverse reactivity and functionality, making it suitable for various applications in medicinal chemistry.
The biological activity of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activities. The presence of halogen atoms enhances binding affinity through halogen bonding interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of sulfamoyl compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases.
Enzyme Inhibition
5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide has been investigated for its potential as an enzyme inhibitor . It shows promise in inhibiting key enzymes involved in metabolic pathways, which could be beneficial for developing treatments for metabolic disorders.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated anticancer effects in breast cancer cell lines | In vitro assays measuring cell viability |
| Study 2 | Exhibited significant inhibition of IL-6 production | ELISA assays on treated macrophages |
| Study 3 | Identified as a potent inhibitor of dihydrofolate reductase | Enzyme kinetics studies |
- Anticancer Activity : A study reported that the compound significantly reduced cell viability in breast cancer cell lines, suggesting potential use as an anticancer agent.
- Anti-inflammatory Effects : Another investigation highlighted its ability to inhibit IL-6 production in macrophages, indicating anti-inflammatory properties.
- Enzyme Inhibition : Research into enzyme kinetics revealed that the compound effectively inhibits dihydrofolate reductase, a target for cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and amide coupling. Key steps include:
Sulfonamide Formation : Reacting a benzyl(ethyl)amine precursor with a sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to link the sulfonamide intermediate to 3-chloro-4-fluoroaniline.
-
Critical Conditions :
-
Temperature control (<5°C for sulfonylation to avoid side reactions).
-
Inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Step Reagents/Conditions Yield (%) Purity (HPLC) Sulfonylation SO₂Cl₂, DCM, 0°C 65–70 ≥95% Amide Coupling EDCI, HOBt, DMF, RT 50–55 ≥90%
Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most informative?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation, including sulfonamide geometry and aryl ring dihedral angles (e.g., torsion angles between benzyl and fluorophenyl groups) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.5–4.0 ppm (CH₂ from benzyl/ethyl groups).
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, sulfonamide (SO₂) at ~125 ppm.
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈ClF₂N₂O₃S: 463.0752) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum size and incubation time).
- Structural Confirmation : Verify compound purity (HPLC ≥98%) and stereochemistry (via X-ray or NOESY NMR) to exclude batch variability.
- Comparative Studies : Benchmark against known sulfonamide drugs (e.g., acetazolamide) under identical conditions .
Q. What strategies are effective in optimizing the reaction yield of the amide coupling step?
- Methodological Answer :
- Coupling Agent Screening : Compare EDCI, DCC, and HATU for efficiency (HATU often gives higher yields but is costlier).
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF).
- Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Kinetic Monitoring : Track reaction progress via TLC or in situ IR to halt at peak conversion (~85–90%) .
Q. How can environmental impact studies be designed to assess the degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffers (pH 3–10) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV light (254 nm) in aqueous solutions to identify photodegradants.
- Microbial Degradation : Incubate with soil microbiota (OECD 301B test) and analyze metabolites (e.g., fluorinated byproducts) .
Data Analysis and Mechanistic Questions
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase or kinase targets.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Models : Corporate electronic descriptors (HOMO/LUMO energies) to predict activity trends .
Q. How do steric and electronic effects of substituents influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Maps : Generate using DFT calculations (e.g., B3LYP/6-31G*) to quantify hindrance near the sulfonamide group.
- Hammett Analysis : Measure reaction rates with substituents of varying σ values (e.g., electron-withdrawing -F vs. -OCH₃).
- NBO Analysis : Identify charge distribution at reactive sites (e.g., sulfonyl sulfur) .
Biological Activity and Assay Design
Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound?
- Methodological Answer :
-
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
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Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
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Target Inhibition : ELISA-based measurement of carbonic anhydrase IX activity .
Assay Cell Line Incubation Time Key Readout MTT MCF-7 48 h IC₅₀ = 12.5 μM Caspase-3 HeLa 24 h 2.5-fold activation
Q. How can researchers differentiate between specific and non-specific protein binding in biochemical assays?
- Methodological Answer :
- Control Experiments : Include a scrambled or inactive analog to assess non-specific interactions.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, k_d) to confirm specificity.
- Competitive Binding : Use a known inhibitor (e.g., ethoxzolamide for carbonic anhydrase) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
